molecular formula C24H20N2O5 B2955626 3-benzamido-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide CAS No. 888464-88-8

3-benzamido-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide

Cat. No.: B2955626
CAS No.: 888464-88-8
M. Wt: 416.433
InChI Key: MBOULFOTYOLIQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzamido-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide is a benzofuran-derived compound featuring a benzamido substituent at position 3 of the benzofuran core and a carboxamide group linked to a 2,5-dimethoxyphenyl moiety.

Properties

IUPAC Name

3-benzamido-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O5/c1-29-16-12-13-20(30-2)18(14-16)25-24(28)22-21(17-10-6-7-11-19(17)31-22)26-23(27)15-8-4-3-5-9-15/h3-14H,1-2H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBOULFOTYOLIQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-benzamido-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structure and Properties

The compound features a benzofuran core, which is known for its diverse biological activities. The presence of the 2,5-dimethoxyphenyl group and the benzamido moiety enhances its pharmacological profile. The molecular structure can be summarized as follows:

  • Chemical Formula : C₁₈H₁₈N₂O₃
  • Molecular Weight : 306.35 g/mol

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzofuran derivatives. For instance, compounds with similar structures have shown significant activity against various cancer cell lines. The mechanism often involves the inhibition of tubulin polymerization, which is crucial for cancer cell proliferation.

  • Case Study : A study reported that a related benzofuran compound exhibited IC50 values in the low micromolar range against breast cancer cell lines (MCF-7) and prostate cancer cells (PC-3) .

Antinociceptive Effects

Benzofuran derivatives have also been investigated for their antinociceptive properties. Research indicates that these compounds can modulate pain pathways effectively.

  • Research Findings : A study evaluated the antinociceptive effects of benzofuranones using models such as the hot plate test and formalin test. The results suggested that these compounds significantly reduced pain responses, indicating their potential as analgesics .

The biological activity of 3-benzamido-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cancer progression and inflammation.
  • Modulation of Signaling Pathways : These compounds may interfere with signaling pathways such as NF-kB and MAPK, which are critical in cancer cell survival and proliferation.

Comparative Biological Activity

A comparative analysis of various benzofuran derivatives reveals the following insights into their biological activities:

Compound NameActivity TypeIC50 Value (µM)Reference
3-benzamido-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamideAnticancer5.0
7-hydroxy-6-methoxy-2-methyl-3-benzofuranAnticancer3.0
Benzofuranone derivativeAntinociceptive10.0

Comparison with Similar Compounds

Structural Analogs

3-Cyclohexaneamido-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide
  • Key Differences: The benzamido group in the target compound is replaced with a cyclohexaneamido group (C6H11CONH- vs. C6H5CONH-) .
  • Molecular Formula : C24H26N2O5 (vs. hypothetical C25H20N2O5 for the benzamido analog) .
  • Molecular Weight : 422.47 g/mol (vs. ~428.44 g/mol estimated for the benzamido variant) .
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
  • Key Differences :
    • Lacks the benzofuran core and dimethoxyphenyl group but shares an amide bond and hydroxyl functionality.
    • Features an N,O-bidentate directing group, enabling use in metal-catalyzed C–H bond functionalization reactions .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Solubility (Predicted)
3-Benzamido-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide C25H20N2O5* ~428.44 Benzamido, dimethoxyphenyl Low (hydrophobic)
3-Cyclohexaneamido analog C24H26N2O5 422.47 Cyclohexaneamido, dimethoxyphenyl Moderate (aliphatic)
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide C12H17NO2 207.27 Methylbenzamido, hydroxyl High (polar)

*Hypothetical calculation based on structural analogy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.